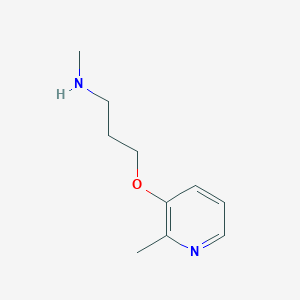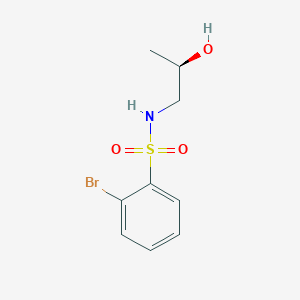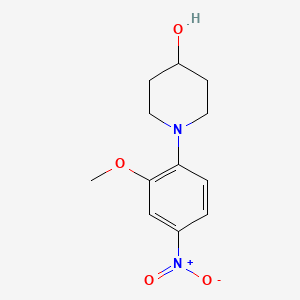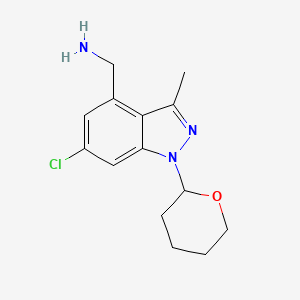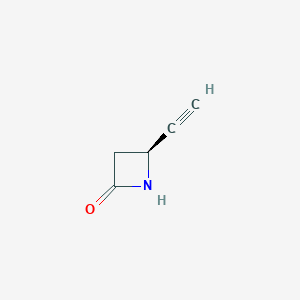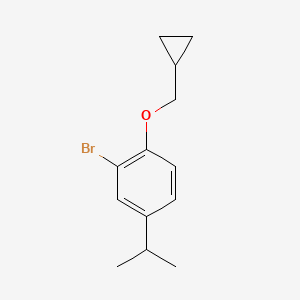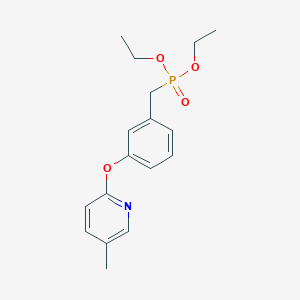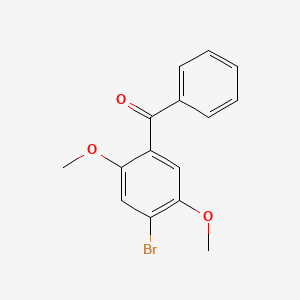
(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone
Vue d'ensemble
Description
4-Bromo-2,5-bis(methyloxy)phenylmethanone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(methyloxy)phenylmethanone typically involves the bromination of 2,5-dimethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2,5-bis(methyloxy)phenylmethanone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield substituted benzophenones.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield alcohols .
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents .
Industry:
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-bis(methyloxy)phenylmethanone involves its interaction with biological targets through covalent modification. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This property is exploited in the design of photoaffinity probes, where the compound is activated by UV light to form covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
4-Bromophenylmethanone: Lacks the methoxy groups, making it less versatile in chemical reactions.
4-(Bromomethyl)phenylmethanone: Contains a bromomethyl group instead of bromine, leading to different reactivity.
5-Bromo-2-chlorophenylmethanone: Contains additional chlorine and ethoxy groups, altering its chemical properties and applications.
Uniqueness: The presence of both bromine and methoxy groups in 4-Bromo-2,5-bis(methyloxy)phenylmethanone provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and studying biological systems .
Propriétés
Formule moléculaire |
C15H13BrO3 |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
(4-bromo-2,5-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
WOGAIDMSZKBXBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
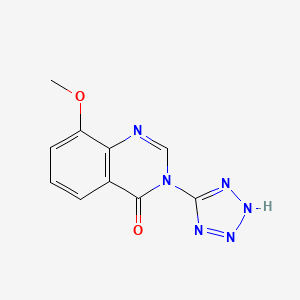
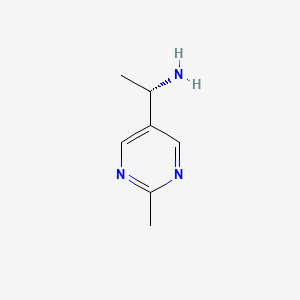
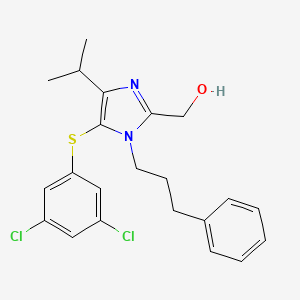

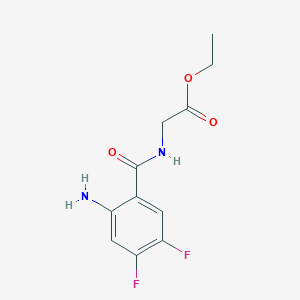
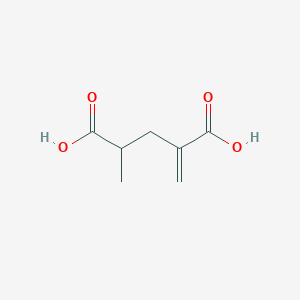
![3-(Bromoacetyl)benzo[b]thiophen-5-carbonitrile](/img/structure/B8379356.png)
